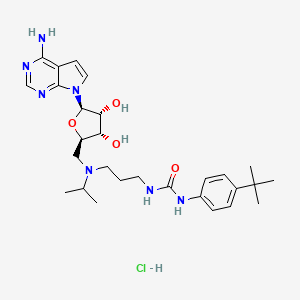

EPZ004777 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEPLDAFAVXSBD-XRJUUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EPZ004777 Hydrochloride: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the mechanism of action of EPZ004777 hydrochloride, a pioneering small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document elucidates the molecular interactions, downstream cellular consequences, and pivotal experimental methodologies that have defined our understanding of this targeted epigenetic therapy.

The Epigenetic Aberration in MLL-Rearranged Leukemia: A Rationale for DOT1L Inhibition

Mixed Lineage Leukemia (MLL), also known as KMT2A-rearranged leukemia, is an aggressive hematological malignancy characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the formation of oncogenic MLL fusion proteins. A key pathogenic event in MLL-rearranged leukemia is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to ectopic gene loci by these MLL fusion proteins.[1][2]

DOT1L is the sole known enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[3][4] The mislocalization of DOT1L leads to hypermethylation of H3K79 at MLL target genes, including critical leukemogenic drivers like HOXA9 and MEIS1.[5][6][7] This aberrant epigenetic mark is associated with actively transcribed genes and results in the sustained expression of a pro-leukemic gene program, driving the initiation and maintenance of the disease.[3][7] Consequently, the enzymatic activity of DOT1L presented a compelling therapeutic target for the selective treatment of MLL-rearranged leukemias.[6][8]

Core Mechanism of Action: Competitive Inhibition of DOT1L

This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[5][9] Its primary mechanism of action is the direct inhibition of the catalytic activity of DOT1L. By binding to the SAM-binding pocket of the enzyme, EPZ004777 prevents the transfer of a methyl group from the SAM cofactor to the lysine 79 residue of histone H3.[1][9] This targeted inhibition reverses the aberrant H3K79 hypermethylation, leading to the suppression of the leukemogenic gene expression program.[1][10]

The downstream effects of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound and multifaceted, culminating in selective anti-leukemic activity. These effects include:

-

Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 leads to a significant downregulation in the expression of key leukemogenic genes, most notably HOXA9 and MEIS1.[5][10]

-

Induction of Cell Cycle Arrest and Apoptosis: Inhibition of DOT1L activity triggers a cell cycle arrest, predominantly in the G0/G1 phase, which is followed by the induction of programmed cell death (apoptosis) in MLL-rearranged cells.[1][10][11]

-

Promotion of Cellular Differentiation: Treatment with EPZ004777 has been shown to induce morphological and immunophenotypic changes consistent with myeloid differentiation.[4][11]

Crucially, EPZ004777 demonstrates remarkable selectivity for MLL-rearranged leukemia cells, with minimal impact on the proliferation of cells lacking the MLL translocation.[10][12] This selectivity underscores the dependency of MLL-rearranged leukemia on the aberrant DOT1L activity.

Quantitative Data Summary

The following tables summarize key quantitative data for EPZ004777, highlighting its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of DOT1L by EPZ004777

| Parameter | Value | Assay Conditions |

| IC50 | 0.4 nM (400 ± 100 pM) | Cell-free enzymatic assay with recombinant DOT1L and nucleosomal substrate.[9][12] |

| KD | 0.25 ± 0.02 nM | Surface Plasmon Resonance (SPR).[13] |

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged and Non-Rearranged Leukemia Cell Lines

| Cell Line | MLL Status | Assay | IC50 / EC50 |

| MV4-11 | MLL-AF4 | Proliferation Assay (14-18 days) | ~4 nM[14] |

| MOLM-13 | MLL-AF9 | Proliferation Assay (14-18 days) | Dramatically reduced viability at 3 µM[10][12] |

| THP-1 | MLL-AF9 | Antiproliferative Assay | 4 nM[14] |

| Jurkat | Non-MLL-rearranged | Proliferation Assay (18 days) | Unaffected at 3 µM[10][12] |

| HL-60 | Non-MLL-rearranged | Proliferation Assay (14 days) | No significant effect[11] |

Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)

| HMT | IC50 |

| PRMT5 | 521 ± 137 nM |

| Other HMTs | >50 µM |

Data compiled from MedchemExpress and associated publications.[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of EPZ004777.

DOT1L In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

-

Reagents: Recombinant human DOT1L, chicken erythrocyte nucleosomes, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), unlabeled SAM, assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT), stop solution (e.g., 800 mM SAM), scintillation cocktail.

-

Procedure:

-

Prepare serial dilutions of EPZ004777 in DMSO.

-

In a microtiter plate, combine recombinant DOT1L enzyme and the nucleosome substrate in the assay buffer.

-

Add the diluted EPZ004777 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding a solution containing [³H]-SAM.

-

Incubate the reaction for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).[14]

-

Quench the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled nucleosomes.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each EPZ004777 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation and Viability Assay

This assay determines the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.

-

Reagents: MLL-rearranged and non-rearranged leukemia cell lines, complete cell culture medium, EPZ004777, DMSO, a viability dye (e.g., Trypan Blue) or a viability assay kit (e.g., Guava ViaCount).

-

Procedure:

-

Plate exponentially growing cells in 96-well plates at a defined density (e.g., 3 x 10⁴ cells/well) in a final volume of 150 µL.[10]

-

Treat the cells with increasing concentrations of EPZ004777 or DMSO as a vehicle control.

-

Incubate the cells for an extended period (e.g., up to 18 days), replenishing the medium with fresh compound every 3-4 days.[14]

-

At regular intervals (e.g., every 3-4 days), determine the number of viable cells using an automated cell counter with a viability dye or a flow cytometry-based viability assay.[10]

-

Plot the viable cell counts over time to generate growth curves. For IC50 determination, measure viability at a specific time point (e.g., day 14) and use a dose-response curve to calculate the IC50 value.

-

Immunoblotting for Histone H3K79 Methylation

This technique is used to assess the cellular inhibition of DOT1L by measuring the levels of H3K79 methylation.

-

Reagents: Leukemia cell lines, EPZ004777, DMSO, cell lysis buffer, histone extraction buffer, primary antibodies (anti-H3K79me2, anti-total Histone H3), HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure:

-

Treat leukemia cells with various concentrations of EPZ004777 or DMSO for a specified duration (e.g., 4 days).[10]

-

Harvest the cells and perform histone extraction using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine the changes in H3K79 methylation at specific gene loci following treatment with EPZ004777.

-

Reagents: MLL-rearranged cells, EPZ004777, DMSO, formaldehyde, cell lysis buffer, chromatin shearing buffer, antibody specific for H3K79me2, non-specific IgG (control), protein A/G beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR reagents.

-

Procedure:

-

Treat MLL-rearranged cells with EPZ004777 or DMSO for a specified duration.

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

-

Lyse the cells and shear the chromatin into fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Incubate the sheared chromatin with an antibody specific for H3K79me2 or a non-specific IgG control.

-

Precipitate the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific gene loci (e.g., HOXA9, MEIS1) in the immunoprecipitated DNA using quantitative PCR (qPCR).

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of EPZ004777.

Caption: Signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

Caption: Experimental workflow for characterizing the effects of EPZ004777.

Caption: Logical relationship of EPZ004777's mechanism leading to therapeutic effect.

Broader Implications and Future Directions

The discovery and characterization of EPZ004777 have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[10] While its suboptimal pharmacokinetic properties have limited its clinical development, EPZ004777 has served as a crucial tool for understanding the biology of this disease and has paved the way for the development of next-generation DOT1L inhibitors with improved drug-like properties, such as pinometostat (EPZ-5676), which has advanced to clinical trials.[6][15]

Further research is ongoing to explore the full potential of DOT1L inhibition, including its use in combination with other therapeutic agents to enhance efficacy and overcome potential resistance mechanisms.[2][4] For instance, studies have investigated combining DOT1L inhibitors with chemotherapy or other epigenetic modifiers.[4][16] The story of EPZ004777 exemplifies the power of targeted therapy in cancers driven by specific epigenetic dysregulations and continues to inform the development of novel treatments for this challenging disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. benchchem.com [benchchem.com]

- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a group of aggressive hematological malignancies with a historically poor prognosis.[1][2][3][4] These cancers, which account for approximately 10% of all acute leukemias, are particularly prevalent in infants and can also arise as therapy-related secondary malignancies.[3][4] A central player in the pathogenesis of MLL-rearranged (MLL-r) leukemia is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][5][6] This document provides a comprehensive technical overview of DOT1L's function in MLL-r leukemia, its mechanism of action, and its validation as a therapeutic target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Mechanism: Aberrant Recruitment and Epigenetic Hijacking

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression, particularly of HOX genes, which are essential for proper hematopoietic development.[2][3][7] Chromosomal translocations involving the MLL gene (located at chromosome 11q23) result in the creation of oncogenic fusion proteins.[2][8][9] These fusions typically join the N-terminal portion of MLL with one of over 80 different partner proteins, such as AF4, AF9, AF10, or ENL.[4][8]

While the wild-type MLL protein is responsible for H3K4 methylation, the oncogenic activity of MLL fusion proteins is critically dependent on a different epigenetic modifier: DOT1L.[8][10] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][11][12][13]

The central mechanism of DOT1L-driven leukemogenesis involves its mis-targeting by the MLL fusion oncoprotein.[5][8][12] The fusion partner component of the chimeric protein (e.g., AF9, AF10, ENL) recruits DOT1L to specific gene loci that are normally regulated by MLL.[14][15][16] This aberrant recruitment leads to ectopic hypermethylation of H3K79 at the promoter and transcribed regions of key leukemogenic target genes, most notably HOXA9 and MEIS1.[8][10][12][14][17]

H3K79 methylation is a mark strongly associated with active gene transcription.[1] The sustained, high-level methylation by DOT1L creates an open chromatin state, facilitating transcriptional elongation and driving the persistent overexpression of genes like HOXA9 and MEIS1.[8][18] This aberrant gene expression program blocks hematopoietic differentiation and promotes uncontrolled proliferation, leading to leukemic transformation.[3][7][19] Therefore, MLL-rearranged leukemia is considered to be in a state of "epigenetic addiction" to the catalytic activity of DOT1L.[1][14]

Signaling Pathway Diagram

Caption: Mechanism of DOT1L in MLL-rearranged leukemia.

Quantitative Data: Gauging the Impact of DOT1L Inhibition

The dependency of MLL-r leukemia on DOT1L has been validated by numerous studies using small molecule inhibitors. These compounds typically act as S-adenosyl methionine (SAM)-competitive inhibitors, blocking the catalytic activity of DOT1L.[1] Treatment with these inhibitors leads to a selective anti-proliferative effect in MLL-r leukemia cell lines while largely sparing cells without MLL rearrangements.[20][21]

Table 1: In Vitro Activity of DOT1L Inhibitors in Leukemia Cell Lines

| Cell Line | MLL Rearrangement | Compound | IC50 (Proliferation) | Assay Duration |

| MV4-11 | MLL-AF4 | EPZ-5676 | 3.5 nM | 14 days[21] |

| MOLM13 | MLL-AF9 | EPZ-5676 | <10 nM | 14 days |

| RS4;11 | MLL-AF4 | VTP50469 | Moderately Sensitive | Not Specified[22] |

| THP-1 | MLL-AF9 | VTP50469 | Resistant | Not Specified[22] |

| HL-60 | None | EPZ-5676 | >10,000 nM | 14 days |

| NB4 | None | SYC-522 | Not Sensitive | Not Specified[23] |

Data compiled from multiple sources.[21][22][23] "Sensitive" and "Resistant" are qualitative descriptions from the source when precise IC50 values were not provided.

Table 2: Cellular and Molecular Effects of DOT1L Inhibitor EPZ-5676 in MV4-11 Cells

| Parameter | Assay Type | IC50 Value | Time to Max Effect |

| H3K79me2 Levels | ELISA | 3 nM | ~4-6 days |

| HOXA9 mRNA Expression | qRT-PCR | 67 nM | ~8 days[21] |

| MEIS1 mRNA Expression | qRT-PCR | 53 nM | ~8 days[21] |

Data from Daigle et al. (2013).[21] The delayed effect on proliferation and gene expression is consistent with an epigenetic mechanism that requires multiple cell divisions to dilute the existing H3K79 methylation marks.

Experimental Protocols

Validating the role of DOT1L and assessing the efficacy of its inhibitors requires a specific set of molecular biology techniques. Below are foundational protocols for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol is used to identify the genomic locations of H3K79 dimethylation and assess how these patterns change upon DOT1L inhibition.

Objective: To map H3K79me2 enrichment across the genome in MLL-r leukemia cells with and without DOT1L inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., MV4-11) to a density of 1-2 x 10⁶ cells/mL. Treat one batch of cells with a DOT1L inhibitor (e.g., 1 µM EPZ-5676) and another with vehicle (DMSO) for 4-6 days.

-

Cross-linking: Harvest approximately 20-30 million cells per condition. Wash with PBS. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K79me2. As a control, use a non-specific IgG antibody.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K79me2 enrichment. Compare peak distributions and intensities between inhibitor-treated and vehicle-treated samples to identify differential enrichment at target gene loci like HOXA9.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of DOT1L target genes such as HOXA9 and MEIS1.

Objective: To measure the change in mRNA levels of target genes following DOT1L inhibition.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells as described in the ChIP-seq protocol, using an appropriate time course (e.g., 0, 3, 6, 8 days).

-

RNA Extraction: Harvest approximately 1-5 million cells per condition. Lyse cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit. Treat with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., HOXA9, MEIS1), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB) to get the ΔCt. Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing treated samples to the vehicle control.

Visualizing Workflows and Relationships

Experimental Workflow Diagram

Caption: Workflow for assessing DOT1L inhibitor efficacy.

Logical Relationship Diagram

Caption: The dependency of MLL-r leukemia on DOT1L activity.

Conclusion and Future Directions

The role of DOT1L as a critical dependency in MLL-rearranged leukemia is well-established, moving from a biological hypothesis to a clinically validated therapeutic target.[1][6][20] The aberrant recruitment of DOT1L by MLL fusion proteins drives a leukemogenic gene expression program through ectopic H3K79 methylation. This molecular mechanism provides a clear rationale for the development of targeted inhibitors. While the clinical activity of single-agent DOT1L inhibitors has been modest, they have demonstrated proof-of-concept.[6]

Future research and drug development efforts are focused on several key areas:

-

Combination Therapies: Combining DOT1L inhibitors with other targeted agents (e.g., Menin inhibitors) or standard chemotherapy to achieve synergistic effects and overcome resistance.[6][24]

-

Next-Generation Inhibitors: Developing more potent and selective DOT1L inhibitors with improved pharmacokinetic properties.[6]

-

Protein Degraders: Designing novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), to degrade the DOT1L protein rather than just inhibiting its enzymatic activity.[6]

Understanding the intricate role of DOT1L has fundamentally changed the landscape for treating MLL-rearranged leukemias, paving the way for targeted epigenetic therapies that promise to improve outcomes for patients with this devastating disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Pathogenesis of Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of transformation by MLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromosomal rearrangements leading to MLL gene fusions: clinical and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic strategies against hDOT1L as a potential drug target in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidomimetics for Targeting Protein–Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9-mediated leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanisms of MLL-associated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 24. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond DOT1L: An In-depth Technical Guide to the Cellular Targets of EPZ004777 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, leading to a reduction in H3K79 methylation. This has shown therapeutic potential, particularly in MLL-rearranged leukemias.[1] However, a comprehensive understanding of its cellular activity necessitates an exploration of its potential off-target effects. This technical guide provides a detailed overview of the identified and predicted cellular targets of EPZ004777 beyond DOT1L, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

While EPZ004777 is highly selective for DOT1L, recent computational studies have suggested potential interactions with other proteins. It is important to note that these findings are based on bioinformatics and molecular docking and await full experimental validation.

Quantitative Data: Off-Target Selectivity and Binding Affinity

EPZ004777 has been profiled against a panel of other histone methyltransferases (HMTs) to assess its selectivity. The following table summarizes the 50% inhibitory concentrations (IC50) for EPZ004777 against various HMTs, demonstrating its high selectivity for DOT1L.

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. DOT1L | Reference |

| DOT1L | 0.4 ± 0.1 | 1 | [1] |

| PRMT5 | 521 ± 137 | >1,300 | [2] |

| CARM1 | >50,000 | >125,000 | [1] |

| EHMT2 | >50,000 | >125,000 | [1] |

| EZH1 | >50,000 | >125,000 | [1] |

| EZH2 | >50,000 | >125,000 | [1] |

| MLL1 | >50,000 | >125,000 | [1] |

| NSD2 | >50,000 | >125,000 | [1] |

| PRDM2 | >50,000 | >125,000 | [1] |

| SETD2 | >50,000 | >125,000 | [1] |

| SETD7 | >50,000 | >125,000 | [1] |

| SETD8 | >50,000 | >125,000 | [1] |

| SMYD2 | >50,000 | >125,000 | [1] |

| SUV39H1 | >50,000 | >125,000 | [1] |

| SUV420H1 | >50,000 | >125,000 | [1] |

In a bioinformatics and molecular docking study, several potential off-target proteins were identified based on their binding energies with EPZ004777.[3][4][5] It is crucial to reiterate that these are computational predictions and require experimental validation.

| Potential Off-Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| SNX19 (Sorting Nexin 19) | -8.5 | [4] |

| TPBG (Trophoblast Glycoprotein) | -8.1 | [4] |

| ZNF185 (Zinc Finger Protein 185) | -7.2 | [4] |

| CT45A3 (Cancer/Testis Antigen Family 45 Member A3) | -6.7 | [4] |

| HOXA4 (Homeobox A4) | -6.5 | [4] |

Signaling Pathways and Experimental Workflows

Downregulation of the Rap1 Signaling Pathway

Bioinformatic analysis of gene expression data from acute myeloid leukemia (AML) cell lines treated with EPZ004777 revealed a significant suppression of the Rap1 signaling pathway.[3][4][5] The Rap1 pathway is implicated in various cellular processes, including cell adhesion, proliferation, and differentiation. Its downregulation may contribute to the anti-leukemic effects of EPZ004777.

Caption: Proposed mechanism of Rap1 signaling downregulation by EPZ004777.

Experimental Workflow for Off-Target Identification

The identification of the potential off-targets of EPZ004777 was primarily achieved through a computational workflow. The following diagram illustrates the key steps involved in this process.

Caption: Workflow for computational identification of EPZ004777 off-targets.

Detailed Experimental Protocols

Histone Methyltransferase (HMT) Activity Assay (for Selectivity Profiling)

This protocol is a generalized method for determining the IC50 of an inhibitor against a panel of HMTs.

Materials:

-

Recombinant HMT enzymes

-

Histone substrates (e.g., recombinant histones or peptides)

-

S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

-

S-adenosyl-L-homocysteine (SAH) for standard curve

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation fluid

-

Filter plates (e.g., phosphocellulose)

-

EPZ004777 hydrochloride stock solution in DMSO

Procedure:

-

Prepare serial dilutions of EPZ004777 in assay buffer.

-

In a 96-well plate, add the HMT enzyme, histone substrate, and the inhibitor at various concentrations.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated 3H-SAM.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

RNA Sequencing and Bioinformatic Analysis

This protocol outlines the general steps for identifying differentially expressed genes and affected pathways following treatment with EPZ004777.

Cell Culture and Treatment:

-

Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

-

Treat cells with EPZ004777 (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 48-72 hours).

-

Harvest cells and extract total RNA using a suitable kit.

RNA Sequencing:

-

Assess RNA quality and quantity.

-

Prepare sequencing libraries from the extracted RNA.

-

Perform high-throughput sequencing (e.g., using an Illumina platform).

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between EPZ004777-treated and vehicle-treated samples to identify significantly up- and down-regulated genes.

-

Conduct pathway enrichment analysis (e.g., using Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes to identify significantly affected signaling pathways.

Molecular Docking

This protocol describes the general workflow for in silico prediction of binding between a small molecule and a protein target.

Software and Databases:

-

Molecular docking software (e.g., AutoDock, Glide)

-

Protein structure databases (e.g., Protein Data Bank - PDB, AlphaFold)

-

Ligand structure preparation software

Procedure:

-

Obtain the 3D structure of the target protein from a database. If an experimental structure is unavailable, a homology model can be used.

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of EPZ004777 and prepare it for docking by assigning charges and defining rotatable bonds.

-

Define the binding site on the target protein. This can be based on the location of a known ligand or predicted using binding site prediction tools.

-

Perform the docking simulation to generate multiple possible binding poses of EPZ004777 within the defined binding site.

-

Score and rank the generated poses based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Analyze the interactions between EPZ004777 and the protein in the top-ranked pose to understand the molecular basis of the predicted binding.

Experimental Validation of Off-Target Engagement (Suggested Protocols)

The following are suggested experimental approaches to validate the computationally predicted off-target interactions.

a. Western Blotting:

-

Purpose: To determine if EPZ004777 treatment affects the protein expression levels of the predicted off-targets (SNX19, TPBG, ZNF185).

-

Method: Treat cells with EPZ004777, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target proteins.

b. Quantitative PCR (qPCR):

-

Purpose: To determine if EPZ004777 treatment affects the mRNA expression levels of the genes encoding the predicted off-targets.

-

Method: Treat cells with EPZ004777, extract RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for the target genes.

c. Cellular Thermal Shift Assay (CETSA):

-

Purpose: To directly assess the binding of EPZ004777 to the predicted off-target proteins in a cellular context.

-

Method: Treat intact cells with EPZ004777, heat the cell lysate to denature proteins, and quantify the amount of soluble target protein at different temperatures. Ligand binding stabilizes the protein, leading to a shift in its melting curve.

d. Kinase Activity Assays (for potential kinase off-targets):

-

Purpose: If any of the predicted off-targets are kinases, this assay can determine if EPZ004777 inhibits their enzymatic activity.

-

Method: Similar to the HMT activity assay, but using a kinase-specific substrate and measuring phosphorylation instead of methylation.

Conclusion

This compound is a highly selective inhibitor of DOT1L. While its primary mechanism of action is well-characterized, emerging computational evidence suggests potential off-target interactions that may contribute to its overall cellular effects. The proteins SNX19, TPBG, and ZNF185 have been identified as potential direct binders, and the Rap1 signaling pathway has been shown to be downregulated upon EPZ004777 treatment in AML cells. It is imperative that these computational predictions are followed up with rigorous experimental validation to confirm their biological relevance. The protocols and data presented in this guide provide a comprehensive resource for researchers working to further elucidate the complete cellular target profile of EPZ004777 and to inform the development of future epigenetic therapies.

References

- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

EPZ004777 Hydrochloride: A Potent and Selective Inhibitor of H3K79 Methylation

An In-depth Technical Guide on the Mechanism and Impact of the DOT1L Inhibitor, EPZ004777

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ004777 hydrochloride, a pioneering small-molecule inhibitor of the histone methyltransferase DOT1L. It details the compound's mechanism of action, its profound effects on H3K79 methylation, and its therapeutic potential, particularly in the context of MLL-rearranged leukemias. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Significance of H3K79 Methylation and DOT1L

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with actively transcribed genes.[1] Unlike many other histone methyltransferases, DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79 in mammals.[1][2] This unique role places DOT1L as a pivotal regulator of gene expression in various cellular processes, including development and cell cycle progression.[3]

In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the normal function of DOT1L is hijacked.[4][5] Chromosomal translocations involving the MLL gene lead to the formation of fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as the HOXA9 and MEIS1 gene clusters.[6] This mislocalization of DOT1L activity results in hypermethylation of H3K79 at these sites, driving the expression of leukemogenic genes and promoting cancer development.[4][6][7] Consequently, DOT1L has emerged as a compelling therapeutic target for these aggressive leukemias.[5]

This compound: A First-in-Class DOT1L Inhibitor

EPZ004777 was one of the first potent and highly selective small-molecule inhibitors of DOT1L to be developed.[8] It was identified through a mechanism-guided drug discovery approach, designed as a mimic of the S-adenosylmethionine (SAM) cofactor, to competitively inhibit the enzymatic activity of DOT1L.[3][8][9]

Mechanism of Action

EPZ004777 acts as a competitive inhibitor of DOT1L with respect to the methyl donor SAM.[8] By binding to the SAM-binding pocket of the DOT1L enzyme, it prevents the transfer of a methyl group to the lysine 79 residue of histone H3.[8][10] This leads to a global reduction in H3K79 methylation levels within cells.[8]

Quantitative Data: In Vitro and Cellular Activity

The following tables summarize the quantitative data for EPZ004777's inhibitory activity against DOT1L and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of DOT1L by EPZ004777

| Parameter | Value | Reference(s) |

| IC50 | 0.4 nM (400 pM) | [8][11][12][13] |

| Ki | 80 pM | [14] |

Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (µM) | Reference(s) |

| MV4-11 | MLL-AF4 | 0.17 | [11] |

| MOLM-13 | MLL-AF9 | 0.72 | [11] |

| KOPN-8 | MLL-ENL | 0.62 | [11] |

| THP-1 | MLL-AF9 | 3.36 | [11] |

| RS4;11 | MLL-AF4 | 6.47 | [11] |

| SEM | MLL-AF4 | 1.72 | [11] |

| HL60 | Non-rearranged | >50 | [8] |

| Jurkat | Non-rearranged | >50 | [8] |

| U937 | Non-rearranged | >50 | [8] |

| REH | Non-rearranged | 13.9 | [11] |

| Kasumi-1 | Non-rearranged | 32.99 | [11] |

| 697 | Non-rearranged | 36.57 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EPZ004777's effect on H3K79 methylation.

DOT1L Histone Methyltransferase (HMT) Assay

This protocol outlines a typical in vitro assay to measure the enzymatic activity of DOT1L and the inhibitory potential of compounds like EPZ004777.

-

Reagent Preparation :

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, and 0.005% Bovine Skin Gelatin.[11]

-

Enzyme: Recombinant human DOT1L (e.g., residues 1-416) at a final concentration of 0.25 nM.[11]

-

Substrate: Nucleosomes as the histone substrate.

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Inhibitor: EPZ004777 serially diluted in DMSO, with a starting concentration of 1 µM.[11]

-

-

Assay Procedure :

-

Add 1 µL of each inhibitor dilution to a 384-well microtiter plate.[11]

-

Add 40 µL of the DOT1L enzyme solution to each well and incubate for 30 minutes at room temperature.[11]

-

Initiate the reaction by adding the nucleosome substrate and [³H]-SAM.

-

Incubate the reaction for a defined period (e.g., 120 minutes) at room temperature.[13]

-

Quench the reaction by adding an excess of non-radiolabeled SAM (e.g., 800 µM).[13]

-

-

Detection and Data Analysis :

-

Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.[13]

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular H3K79 Dimethylation (H3K79me2) Immunoblotting

This protocol describes the detection of changes in global H3K79me2 levels in cells treated with EPZ004777.

-

Cell Culture and Treatment :

-

Histone Extraction :

-

Harvest the cells and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method.

-

-

SDS-PAGE and Western Blotting :

-

Quantify the extracted histone concentration.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for H3K79me2.

-

As a loading control, also probe a separate membrane or the same stripped membrane with an antibody against total Histone H3.[15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

-

Cell Proliferation Assay

This protocol details the assessment of the anti-proliferative effects of EPZ004777 on cancer cell lines.

-

Cell Plating :

-

Plate exponentially growing cells in 96-well plates at a density of 3 x 10⁴ cells/well in a final volume of 150 µL.[16]

-

-

Compound Treatment :

-

Treat the cells with increasing concentrations of EPZ004777, typically up to 50 µM.[16]

-

-

Incubation and Monitoring :

-

Incubate the cells for an extended period, typically 14 to 18 days, as the anti-proliferative effects of DOT1L inhibitors can be delayed.[8]

-

Determine the viable cell number every 3-4 days using a suitable method, such as the Guava ViaCount assay or MTT assay.[16][17]

-

Replenish the growth media and EPZ004777 at each time point and re-seed the cells at a consistent density.[16]

-

-

Data Analysis :

-

Plot the cell growth curves over time.

-

Calculate the IC50 values for inhibition of proliferation from the dose-response curves at the end of the treatment period.[8]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of DOT1L in MLL-rearranged leukemia and inhibition by EPZ004777.

Experimental Workflow Diagram

Caption: Workflow for evaluating the effects of EPZ004777 on H3K79 methylation and leukemia cells.

Conclusion

This compound stands as a landmark compound in the field of epigenetics, providing critical proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias.[9] Its high potency and selectivity for DOT1L lead to a direct reduction in H3K79 methylation, which in turn reverses the aberrant gene expression programs that drive these cancers.[8] The selective killing of MLL-rearranged leukemia cells by EPZ004777 highlights the dependency of these cancers on the DOT1L-mediated epigenetic pathway.[8] While EPZ004777 itself did not advance to clinical trials due to suboptimal pharmacokinetic properties, its development paved the way for second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[9][15] The study of EPZ004777 continues to provide valuable insights for researchers and drug developers in the ongoing effort to combat epigenetically driven diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]

- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 8. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

EPZ004777 Hydrochloride: A Preclinical Investigation into its Efficacy in Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of EPZ004777 hydrochloride, a first-generation, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The primary focus of this document is to delineate the cancer types in which EPZ004777 has demonstrated significant therapeutic potential, with a particular emphasis on the underlying mechanism of action, quantitative efficacy data, and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel epigenetic cancer therapies.

Core Efficacy in Mixed Lineage Leukemia (MLL)-Rearranged Cancers

The most well-documented and significant efficacy of this compound is in the treatment of Mixed Lineage Leukemia (MLL)-rearranged (MLL-r) leukemias.[1][2][3] These aggressive hematological malignancies are characterized by chromosomal translocations involving the MLL1 gene, leading to the formation of oncogenic fusion proteins.[1]

Mechanism of Action in MLL-Rearranged Leukemia

The therapeutic effect of EPZ004777 in MLL-r leukemia is a direct consequence of its inhibition of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][4] In MLL-r leukemia, the MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including critical hematopoietic developmental genes like HOXA9 and MEIS1.[1][5] This results in hypermethylation of H3K79 at these sites, leading to their sustained transcriptional activation and driving leukemogenesis.[1][5]

EPZ004777, as a selective DOT1L inhibitor, reverses this aberrant H3K79 hypermethylation.[1][2] This epigenetic reprogramming leads to the transcriptional repression of MLL fusion target genes, which in turn induces cell cycle arrest, apoptosis, and terminal differentiation in MLL-r leukemia cells.[1][2][3]

Quantitative Efficacy Data in MLL-Rearranged Leukemia

The preclinical efficacy of EPZ004777 has been quantified in numerous MLL-rearranged leukemia cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate the potent and selective anti-proliferative activity of the compound.

| Cell Line | MLL Fusion | Cancer Type | IC50 (nM) | EC50 (µM) | Reference(s) |

| MV4-11 | MLL-AF4 | Biphenotypic Leukemia | 170 | 0.004 | [6],[3] |

| MOLM-13 | MLL-AF9 | Acute Myeloid Leukemia | 720 | 0.004 | [6],[3] |

| SEM | MLL-AF4 | B-cell Acute Lymphoblastic Leukemia | 1,720 | - | [6] |

| KOPN-8 | MLL-ENL | B-cell Acute Lymphoblastic Leukemia | 620 | - | [6] |

| THP-1 | MLL-AF9 | Acute Monocytic Leukemia | 3,360 | 0.004 | [6],[3] |

| RS4;11 | MLL-AF4 | B-cell Acute Lymphoblastic Leukemia | 6,470 | - | [6] |

In Vivo Efficacy: In a mouse xenograft model using the MV4-11 MLL-rearranged leukemia cell line, administration of EPZ004777 resulted in a significant extension of survival.[2][6]

Emerging Potential in Other Cancer Types

While the primary focus of EPZ004777 research has been on MLL-rearranged leukemias, emerging evidence suggests its potential therapeutic utility in other malignancies where DOT1L plays a significant oncogenic role.

Colorectal Cancer

Studies have indicated that DOT1L is highly expressed in colorectal cancer (CRC) and that its inhibition can suppress tumor growth.[7][8] EPZ004777 treatment in various CRC cell lines led to a significant reduction in cell viability and tumorigenicity, with these findings being corroborated in in vivo xenograft models.[7][8] The proposed mechanism involves the downregulation of c-Myc expression, leading to cell cycle arrest.[9]

Ovarian Cancer

In high-grade serous ovarian cancers, DOT1L activity has been linked to chemoresistance.[10] Preclinical studies have shown that combining EPZ004777 with cisplatin significantly extended the survival of mice with cisplatin-resistant ovarian cancer cells compared to cisplatin alone.[10]

Other Solid Tumors

DOT1L overexpression and/or dysregulation has also been implicated in breast cancer, pancreatic cancer, and neuroblastoma.[9][11] Inhibition of DOT1L with EPZ004777 in preclinical models of these cancers has been shown to reduce tumor growth and metastatic potential.[9][11]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preclinical evaluation of EPZ004777.

DOT1L Enzymatic Assay

-

Objective: To determine the in vitro inhibitory activity of EPZ004777 against the DOT1L enzyme.

-

Procedure:

-

EPZ004777 is serially diluted in DMSO to create a range of concentrations.

-

Aliquots of the inhibitor dilutions are added to a 384-well microtiter plate.

-

Recombinant DOT1L enzyme (e.g., residues 1-416) is added to the wells in an appropriate assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT).

-

The mixture is incubated for a specified period (e.g., 30 minutes).

-

The enzymatic reaction is initiated by the addition of the substrate, S-adenosyl-L-methionine (SAM), and a histone H3-containing substrate.

-

The reaction is allowed to proceed for a set time and then stopped.

-

The level of H3K79 methylation is quantified using a suitable detection method, such as scintillation proximity assay, filter binding assay, or an antibody-based detection method (e.g., ELISA).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability and Proliferation Assay

-

Objective: To assess the anti-proliferative effect of EPZ004777 on cancer cell lines.

-

Procedure:

-

Exponentially growing cells are seeded in triplicate in 96-well plates at a density of approximately 3 x 10^4 cells/well.

-

Cells are treated with increasing concentrations of EPZ004777 (e.g., up to 50 µM) or a DMSO vehicle control.

-

The number of viable cells is determined at various time points (e.g., every 3-4 days for up to 18 days) using a cell viability reagent (e.g., CellTiter-Glo®) or by direct cell counting using a cell counter and trypan blue exclusion.

-

For longer-term assays, media and EPZ004777 are replenished, and cells are split back to a seeding density at each time point.

-

IC50 or EC50 values are determined from the dose-response curves.

-

Western Blot for Histone Methylation

-

Objective: To determine the effect of EPZ004777 on cellular H3K79 methylation levels.

-

Procedure:

-

Cancer cells are treated with various concentrations of EPZ004777 for a specified duration.

-

Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for di-methylated H3K79 (H3K79me2).

-

A primary antibody against a total histone (e.g., total H3) is used as a loading control.

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mouse Xenograft Model of MLL-Rearranged Leukemia

-

Objective: To evaluate the in vivo anti-tumor efficacy of EPZ004777.

-

Procedure:

-

Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated.

-

Human MLL-rearranged leukemia cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.

-

Tumor engraftment is confirmed (e.g., by bioluminescence imaging if cells are luciferase-tagged, or by monitoring peripheral blood for human CD45+ cells).

-

Mice are randomized into treatment and vehicle control groups.

-

EPZ004777 is administered to the treatment group via a suitable route (e.g., continuous intravenous infusion or intraperitoneal injection) at a specified dose and schedule.

-

Animal well-being and body weight are monitored regularly.

-

Tumor burden is monitored throughout the study.

-

The primary endpoint is typically overall survival, with a significant increase in median survival in the treatment group indicating efficacy.

-

Conclusion and Future Directions

This compound has demonstrated robust preclinical efficacy, primarily in MLL-rearranged leukemias, by selectively inhibiting the epigenetic writer DOT1L. The data strongly support the therapeutic hypothesis of targeting this pathway in these cancers. While EPZ004777 itself did not advance to later-stage clinical trials due to suboptimal pharmacokinetic properties, its development was a landmark achievement that provided critical proof-of-concept for DOT1L inhibition.[1] It paved the way for second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[5] The emerging data on the potential efficacy of DOT1L inhibitors in solid tumors such as colorectal and ovarian cancer warrant further investigation. Future research should focus on identifying predictive biomarkers for response to DOT1L inhibition and exploring rational combination therapies to enhance anti-tumor activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

The Pharmacological Profile of EPZ004777 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 hydrochloride is a pioneering, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4] Its discovery represented a significant advancement in the exploration of epigenetic therapies, particularly for hematological malignancies driven by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene.[1][5] This technical guide provides a comprehensive examination of the pharmacological properties of EPZ004777, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. While suboptimal pharmacokinetic properties precluded its clinical development, the foundational research on EPZ004777 has been instrumental in validating DOT1L as a therapeutic target and paving the way for next-generation inhibitors.[1][5][6]

Mechanism of Action and In Vitro Potency

EPZ004777 was designed as a substrate-competitive inhibitor, targeting the S-adenosylmethionine (SAM) binding pocket of DOT1L.[1][3] By occupying this pocket, it effectively blocks the enzymatic activity of DOT1L, the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1][7] In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin.[5] This results in the hypermethylation of H3K79 at MLL target genes, such as the HOXA9 and MEIS1 genes, leading to their sustained overexpression and driving leukemogenesis.[3][5][6] EPZ004777-mediated inhibition of DOT1L reverses this aberrant methylation, leading to the downregulation of these critical oncogenes.[1][6]

The in vitro potency and selectivity of EPZ004777 have been well-characterized. It exhibits sub-nanomolar inhibitory activity against DOT1L and demonstrates high selectivity over other protein methyltransferases.[1][2][8][9]

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| DOT1L IC50 | 0.4 nM (400 ± 100 pM) | Cell-free enzymatic assay.[1][2][4][8][9] |

| Selectivity | >1,200-fold | Against a panel of other protein methyltransferases.[2][3] |

| PRMT5 IC50 | 521 ± 137 nM | An example of selectivity over another methyltransferase.[8][9] |

Cellular and In Vivo Pharmacology

In cellular assays, EPZ004777 demonstrates a potent and selective antiproliferative effect on leukemia cell lines harboring MLL rearrangements, with minimal impact on cells without this genetic alteration.[1] Treatment with EPZ004777 leads to a time- and concentration-dependent reduction in global H3K79 methylation levels.[1] This epigenetic modification subsequently triggers cell cycle arrest, primarily in the G0/G1 phase, followed by the induction of apoptosis and cellular differentiation.[1][2][3]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

| Cell Line | MLL Fusion | Antiproliferative EC50 |

| MV4-11 | MLL-AF4 | 0.004 µM[2], 0.17 µM[4] |

| MOLM-13 | MLL-AF9 | 0.004 µM[2], 0.72 µM[4] |

| THP-1 | MLL-AF9 | 0.004 µM[2], 3.36 µM[4] |

| RS4;11 | MLL-AF4 | 6.47 µM[4] |

| SEM | MLL-AF4 | 1.72 µM[4] |

| KOPN-8 | MLL-ENL | 0.62 µM[4] |

In vivo studies using mouse xenograft models of MLL-rearranged leukemia have demonstrated the anti-tumor efficacy of EPZ004777.[1][2] Continuous administration of the compound led to a dose-dependent inhibition of tumor growth and a significant extension of survival in treated animals.[1] However, the poor pharmacokinetic properties of EPZ004777 necessitated the use of continuous infusion via osmotic pumps to maintain efficacious exposure levels.[1][5] These pharmacokinetic limitations ultimately rendered it unsuitable for clinical development.[5]

Experimental Protocols

DOT1L Enzymatic Inhibition Assay

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

-

Reagents: Recombinant human DOT1L enzyme, S-adenosyl-L-[methyl-3H]-methionine (3H-SAM), unlabeled SAM, nucleosome substrate, EPZ004777, assay buffer.

-

Procedure:

-

EPZ004777 is serially diluted in DMSO to create a range of concentrations.

-

The inhibitor dilutions are added to a microtiter plate.

-

DOT1L enzyme and nucleosome substrate are added to the wells and incubated with the inhibitor.

-

The enzymatic reaction is initiated by the addition of a mixture of 3H-SAM and unlabeled SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the histones are captured on a filter membrane.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

-

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

-

Cell Lines: MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat).[1]

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density.[9]

-

Cells are treated with increasing concentrations of EPZ004777 or a vehicle control (DMSO).[9]

-

Plates are incubated for several days, with cell viability and proliferation assessed at regular intervals.[1]

-

Viable cell numbers can be determined using methods such as the Guava ViaCount assay or other metabolic assays (e.g., CellTiter-Glo).[2]

-

EC50 values are determined by plotting the cell viability against the logarithm of the inhibitor concentration.

-

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of EPZ004777 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NSG mice).[1]

-

Procedure:

-

Mice are inoculated with MLL-rearranged leukemia cells (e.g., MV4-11), often intravenously to establish disseminated disease.[1]

-

Tumor engraftment is confirmed, typically through bioluminescence imaging if luciferase-expressing cells are used.[1]

-

Mice are randomized into treatment and vehicle control groups.

-

EPZ004777 is administered via continuous infusion using subcutaneously implanted mini-osmotic pumps due to its poor pharmacokinetic profile.[1][2]

-

Disease progression is monitored through imaging and assessment of clinical signs.[1]

-

The primary endpoint is typically overall survival, with statistical significance determined by methods such as the log-rank test.[1]

-

Visualizing the Science of EPZ004777

Signaling Pathway of EPZ004777 Action

Experimental Workflow for In Vitro Characterization

Logical Progression to Next-Generation Inhibitors

Conclusion and Future Directions

This compound was a landmark compound that provided critical proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias.[3][5] It unequivocally demonstrated that a potent and selective small-molecule inhibitor of this epigenetic "writer" enzyme could effectively reverse the oncogenic H3K79 hypermethylation, suppress leukemogenic gene expression, and selectively eliminate cancer cells dependent on the MLL fusion oncogene.[1] Although its own path to the clinic was halted by pharmacokinetic deficiencies, the insights gained from the study of EPZ004777 were invaluable.[1][5] They catalyzed the development of second-generation DOT1L inhibitors, such as EPZ-5676, with improved drug-like properties suitable for clinical investigation.[5] The story of EPZ004777 serves as a powerful case study in modern drug discovery, illustrating the progression from a tool compound to a clinical candidate and highlighting the importance of epigenetic targets in oncology.

References

- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. stemcell.com [stemcell.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Selectivity Profile of EPZ004777 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its discovery and characterization have been pivotal in validating DOT1L as a therapeutic target, particularly in the context of MLL-rearranged leukemias. This technical guide provides a comprehensive overview of the selectivity profile of EPZ004777, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The exceptional selectivity of EPZ004777 for DOT1L over other methyltransferases and kinases underscores its utility as a chemical probe for studying DOT1L biology and as a foundational molecule for the development of clinically relevant inhibitors.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of various diseases, including cancer. Histone methyltransferases (HMTs) are key enzymes in this regulatory network, catalyzing the transfer of methyl groups to histone proteins. DOT1L is the sole known HMT responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to active transcription.

In mixed-lineage leukemia (MLL), chromosomal translocations lead to the formation of fusion proteins that aberrantly recruit DOT1L to chromatin. This results in the hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][4] EPZ004777 was developed as a selective inhibitor of DOT1L to counteract this oncogenic mechanism. This guide delves into the specifics of its selectivity, a critical attribute for any therapeutic agent or chemical probe.

Quantitative Selectivity Profile

EPZ004777 exhibits remarkable potency and selectivity for DOT1L. The following tables summarize the available quantitative data on its inhibitory activity against DOT1L and other enzymes.

Table 1: In Vitro Inhibitory Activity against DOT1L

| Parameter | Value | Assay Conditions |

| IC50 | 0.4 nM[1][3] | Cell-free enzymatic assay |

| Ki | 0.3 ± 0.03 nM[4] | Cell-free enzymatic assay, SAM-competitive |

Table 2: Selectivity against Other Protein Methyltransferases (PMTs)

| Enzyme | IC50 | Fold Selectivity vs. DOT1L |

| PRMT5 | >500 nM | >1250 |

| Other PMTs | >50 µM[2] | >125,000 |

| Overall Selectivity | Not Applicable | >1,200-fold over a panel of other PMTs[1][3] |

Note: A comprehensive list of all tested PMTs with their specific IC50 values is not publicly available. The data reflects the high selectivity reported in primary literature.

Table 3: Cellular Activity in Leukemia Cell Lines

| Cell Line | MLL Status | Cellular IC50 |

| MOLM-13 | MLL-AF9 | 4 nM[1] |

| MV4-11 | MLL-AF4 | 4 nM[1] |

| THP-1 | MLL-AF9 | 4 nM[1] |

| Kasumi-1 | Non-MLL rearranged | > 10 µM[2] |

| HL-60 | Non-MLL rearranged | > 10 µM[2] |

| Jurkat | Non-MLL rearranged | > 10 µM[2] |

Note: The cellular IC50 values highlight the selective anti-proliferative effect of EPZ004777 on MLL-rearranged leukemia cell lines.

Kinase Selectivity

Mechanism of Action and Signaling Pathway

EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L. By binding to the SAM pocket of DOT1L, EPZ004777 prevents the transfer of a methyl group to H3K79. In MLL-rearranged leukemia, this leads to a reduction in H3K79 hypermethylation at MLL target genes, subsequent downregulation of their expression, and ultimately, cell cycle arrest and apoptosis in the malignant cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the selectivity profile of EPZ004777.

In Vitro DOT1L Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of DOT1L by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone substrate.

Materials:

-

Recombinant human DOT1L enzyme

-

This compound

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Histone H3 substrate (e.g., recombinant or as part of nucleosomes)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Scintillation fluid and plates

Procedure:

-

Prepare serial dilutions of EPZ004777 in DMSO.

-

In a microplate, add the assay buffer, DOT1L enzyme, and the histone H3 substrate.

-

Add the diluted EPZ004777 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of [3H]-SAM and unlabeled SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [3H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

MLL-rearranged cell line (e.g., MV4-11)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against DOT1L and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture MV4-11 cells to the desired density.

-

Treat the cells with various concentrations of EPZ004777 or DMSO for a specific duration (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of the soluble fractions.

-

Analyze the amount of soluble DOT1L in each sample by Western blotting using a specific anti-DOT1L antibody. Use a loading control to ensure equal protein loading.

-

Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of EPZ004777 indicates target engagement.

Conclusion

This compound is a pioneering molecule that has firmly established DOT1L as a druggable target in MLL-rearranged leukemias. Its exceptional potency and, most critically, its high selectivity for DOT1L over other methyltransferases and kinases, make it an invaluable tool for both basic research and as a template for the design of next-generation inhibitors with improved pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to understand and utilize this important chemical probe. The continued exploration of the biological effects of highly selective DOT1L inhibition, enabled by molecules like EPZ004777, will undoubtedly pave the way for novel epigenetic therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Review Reports - Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia | MDPI [mdpi.com]

- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]